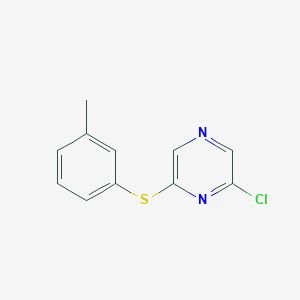

2-(m-Tolylthio)-6-chloropyrazine

Description

2-(m-Tolylthio)-6-chloropyrazine is a substituted pyrazine derivative featuring a chlorine atom at the 6-position and a meta-tolylthio group (-S-C₆H₄-CH₃) at the 2-position. The m-tolylthio substituent introduces steric bulk and enhanced lipophilicity, while the 6-chloro group contributes to electronic effects and molecular recognition. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of pyrazine derivatives, particularly in antifungal and photosynthesis-inhibiting activities .

Properties

IUPAC Name |

2-chloro-6-(3-methylphenyl)sulfanylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-8-3-2-4-9(5-8)15-11-7-13-6-10(12)14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBBQAXICBXCFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolylthio)-6-chloropyrazine typically involves the reaction of 2-chloropyrazine with m-tolylthiol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-chloropyrazine+m-tolylthiolK2CO3,DMF,heatthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolylthio)-6-chloropyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The m-tolylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazines or tetrahydropyrazines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydropyrazines and tetrahydropyrazines.

Scientific Research Applications

2-(m-Tolylthio)-6-chloropyrazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(m-Tolylthio)-6-chloropyrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the m-tolylthio group and chlorine atom can influence the compound’s binding affinity and selectivity towards its target. The exact molecular pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

Lipophilicity Trends

Lipophilicity (log P) is a critical parameter influencing bioavailability and biological activity. Substituted pyrazines follow a consistent trend in log P values based on substituent type and position:

Key Observations:

- The m-tolylthio group increases lipophilicity compared to simpler substituents (e.g., H, Cl), but less than bulky tert-butyl groups .

- In benzyl-substituted analogs, lipophilicity increases with electron-withdrawing groups (e.g., 4-CF₃ > 4-Cl > H) . The m-tolylthio group, with a methyl moiety, likely places this compound between 4-Cl and 4-CF₃ derivatives in lipophilicity.

Substituent Effects on Molecular Interactions

- Chlorine at 6-position : Enhances electronic withdrawal, stabilizing interactions with residues like N573 and Q609 in protein targets .

Biological Activity

2-(m-Tolylthio)-6-chloropyrazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

- Molecular Formula : C10H9ClN2S

- Molecular Weight : 224.71 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical in assessing its effectiveness.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 0.027 | 0.045 |

| S. aureus | 0.050 | 0.100 |

| P. aeruginosa | 0.030 | 0.060 |

These results suggest that the compound could serve as a potential candidate for developing new antibiotics, particularly against resistant strains.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways. Specifically, it may interfere with:

- Cell Membrane Integrity : The compound's thioether group likely contributes to its ability to penetrate and disrupt bacterial membranes.

- Enzyme Inhibition : Studies suggest it may inhibit enzymes involved in cell wall synthesis, leading to cell lysis.

Study on Antibacterial Efficacy

A study published in MDPI demonstrated the antibacterial efficacy of various pyrazine derivatives, including this compound, against multiple strains of bacteria. The research highlighted that the presence of specific substituents on the pyrazine ring significantly influenced the compound’s antibacterial properties, with the chlorinated derivative showing enhanced activity compared to non-chlorinated analogs .

Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapy, where minimizing harm to healthy cells is crucial .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications in the aromatic substituents have been shown to significantly alter its potency:

- Chlorine Substitution : The presence of chlorine at the 6-position enhances antimicrobial activity compared to hydrogen or other halogens.

- Thioether Group : The m-tolylthio group is essential for maintaining effective interaction with bacterial membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.